molecular formula C24H23N3O3S B2639892 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide CAS No. 923457-41-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide

Cat. No.: B2639892
CAS No.: 923457-41-4
M. Wt: 433.53
InChI Key: LKYDAARTIVKHCT-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, characterized by its hybrid structure incorporating a 1H-benzimidazole core and a benzylsulfonyl moiety. The 1H-benzo[d]imidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets, including enzymes and receptors . This specific molecular framework is found in compounds investigated for a range of therapeutic activities, such as anticancer agents , neuromodulation , and the inhibition of pathogenic enzymes . The presence of the benzylsulfonyl group is a critical feature, as sulfonamide-containing derivatives have demonstrated potent inhibitory activity against kinases like V600EBRAF, a key target in oncology . Furthermore, analogous 2-phenyl-1H-benzo[d]imidazole compounds have been rationally designed as inhibitors of the mitochondrial enzyme 17β-HSD10, which plays a key role in the pathology of Alzheimer's disease, suggesting a potential research pathway for this compound in neurodegenerative conditions . The structural features of this molecule, including the planar benzimidazole ring, which can facilitate minor groove binding or partial intercalation with nucleic acids, and the flexible butanamide linker, which allows for optimal spatial orientation for target binding, make it a valuable chemical tool for probing biological systems . This product is intended for research applications only, including but not limited to, in vitro assay development, structure-activity relationship (SAR) studies, and as a lead compound for the synthesis of novel analogs in the development of potential therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzylsulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c28-23(11-6-16-31(29,30)17-18-7-2-1-3-8-18)25-20-14-12-19(13-15-20)24-26-21-9-4-5-10-22(21)27-24/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYDAARTIVKHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Formation of Butanamide Chain: The butanamide chain can be synthesized by reacting the intermediate with a butanoyl chloride in the presence of a base like triethylamine.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation using benzylsulfonyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The phenyl ring and benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium azide or thiols.

Major Products

    Oxidation: N-oxides of the benzimidazole moiety.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzimidazole, including those similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide, have been found to inhibit kinesin spindle protein (KSP). KSP is crucial for mitotic spindle formation, and its inhibition can lead to cancer cell death. A study highlighted that compounds with similar structures demonstrated significant anticancer activity in various cancer cell lines, suggesting that this compound could exhibit similar properties .

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of this compound. Studies have shown that benzimidazole derivatives possess substantial antimicrobial activity against a range of pathogens. For instance, a series of N-[4-(1H-benzimidazol-2-yl)-phenyl]-3-substituted-acrylamide derivatives exhibited promising antimicrobial effects, indicating that this compound may also be effective against bacterial and fungal strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the benzene and benzimidazole rings significantly affect biological activity. For example, variations in substituents on the phenolic or sulfonamide groups can enhance potency and selectivity against specific targets .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer therapeutic .

In Vivo Efficacy

Animal models have been employed to assess the in vivo efficacy of this compound. In these studies, treated groups showed a significant reduction in tumor size compared to control groups, further validating its anticancer potential .

Data Tables

Application AreaObserved ActivityReference
AnticancerInhibition of KSP leading to cancer cell death
AntimicrobialActivity against bacterial and fungal strains
Structure-Activity RelationshipEnhanced potency with specific modifications

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound :

  • Core : Benzimidazole-phenyl hybrid.
  • Substituent : 4-(Benzylsulfonyl)butanamide chain.
  • Key Functional Groups : Sulfonyl (electron-withdrawing), amide (hydrogen-bonding capability).

Analog 1 : N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide (1c)

  • Core : Similar benzimidazole-phenyl backbone.
  • Substituent : Trimethoxybenzamide (electron-donating methoxy groups).
  • Synthesis : Amide coupling between 4-(1H-benzimidazol-2-yl)aniline and trimethoxybenzoyl chloride.

Analog 2 : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13)

  • Core: Benzimidazole conjugated to a propenone-benzamide system.
  • Substituent : Methoxyphenyl group (enhanced lipophilicity).
  • Synthesis : Condensation of benzimidazole derivatives with substituted benzaldehydes.

Analog 3 : N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine (12c)

  • Core : Benzimidazole-phenyl linked to formamidine.
  • Substituent : Chlorophenyl group (electron-withdrawing).
  • Synthesis : Reaction of benzimidazole-aniline with 4-chlorophenyl isocyanide.

Structural Comparison :

Feature Target Compound Analog 1 (1c) Analog 2 (13) Analog 3 (12c)
Core Benzimidazole-phenyl Benzimidazole-phenyl Benzimidazole-propenone Benzimidazole-formamidine
Key Substituent Benzylsulfonyl butanamide Trimethoxybenzamide Methoxyphenyl benzamide Chlorophenyl formamidine
Electronic Effects Strong electron-withdrawing Electron-donating Moderate electron-donating Electron-withdrawing
Synthetic Route Likely via amide coupling Amide coupling Condensation reaction Isocyanide reaction
Spectral and Physicochemical Properties

Target Compound :

  • IR : Expected peaks for sulfonyl (1150–1250 cm⁻¹) and amide (1650–1680 cm⁻¹) .
  • NMR : Protons adjacent to sulfonyl (~δ 3.5–4.0 ppm) and benzimidazole NH (~δ 12–13 ppm) .

Analog 1 (1c) :

  • Melting Point : >250°C .
  • IR : Amide C=O at 1660 cm⁻¹; methoxy C-O at 1250 cm⁻¹ .

Analog 2 (13) :

  • Melting Point : 258.4–260.2°C .
  • NMR : Olefinic protons at δ 7.2–7.8 ppm; methoxy at δ 3.8 ppm .

Analog 3 (12c) :

  • Melting Point : 110–115°C .
  • IR : C=N stretch at 1602 cm⁻¹; NH at 3194 cm⁻¹ .

Comparison :

  • The target compound’s sulfonyl group increases polarity compared to methoxy or formamidine analogs, likely reducing lipophilicity (clogP ~2.5 vs. 3.0–4.0 for others).
  • Higher melting points in analogs with rigid propenone or benzamide structures suggest greater crystallinity .

Target Compound :

  • Antimicrobial : Expected activity due to benzimidazole’s DNA interaction and sulfonyl’s membrane penetration .
  • Antiviral: Potential inhibition of viral entry/replication, as seen in BVDV studies .

Analog 1 (1c) :

  • Antiviral : IC₅₀ = 1.2 µM against BVDV .

Analog 2 (13) :

  • Antimicrobial: Moderate activity against P. aeruginosa (MIC = 32 µg/mL) .

Analog 3 (12c) :

  • Antifungal : 70% inhibition of C. albicans at 50 µg/mL .

Analog 4 : 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones

  • Antimicrobial : MIC = 8–16 µg/mL against Gram-positive bacteria.

Activity Trends :

  • Sulfonyl and amide groups enhance bacterial vs. fungal selectivity compared to thiazolidinone or formamidine derivatives.
  • Rigid structures (e.g., propenone in Analog 2) improve potency but may reduce bioavailability.

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C28H24N4O3S
  • Molecular Weight: 484.58 g/mol

Chemical Structure:
The compound features a benzimidazole core linked to a phenyl group and a benzylsulfonyl butanamide moiety, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
In a study involving human breast cancer cells, the compound was found to reduce cell viability significantly at concentrations as low as 10 µM. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .

GABA-A Receptor Modulation

Another area of interest is the compound's interaction with the GABA-A receptor. Similar benzimidazole derivatives have been identified as positive allosteric modulators (PAMs), suggesting that this compound may also enhance GABAergic transmission.

Research Findings:
A recent study highlighted the potential for benzimidazole derivatives to selectively modulate the α1/γ2 interface of the GABA-A receptor, which could lead to therapeutic applications in treating anxiety and other neurological disorders .

Antimicrobial Activity

Preliminary evaluations have suggested that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that while the compound shows activity against certain pathogens, further optimization may be necessary to enhance its efficacy .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction: The compound activates caspases involved in the apoptotic pathway.
  • Receptor Modulation: It may bind to GABA-A receptors, enhancing inhibitory neurotransmission.
  • Antimicrobial Action: The structural properties allow it to disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide?

  • Methodological Answer : Synthesis optimization requires precise stoichiometric ratios (e.g., 0.001–0.003 mol of benzenediamine and p-aminobenzoic acid) and controlled reaction conditions. Critical steps include:
  • Polyphosphoric Acid Use : Facilitates cyclization to form the benzimidazole core; excess acid may require neutralization with sodium bicarbonate (8–12%) .
  • Purification : Ethyl acetate extraction followed by sequential washes (brine, citric acid) to isolate intermediates .
  • Sulfonyl Group Introduction : React intermediates with dimethyl sulfate (0.04–0.05 mol) under alkaline conditions (KOH/ethanol) to install the benzylsulfonyl moiety .
  • Yield Improvement : Monitor reaction progress via TLC and optimize heating duration (e.g., 4–8 hours reflux) .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm for benzimidazole and phenyl groups) and sulfonyl-linked CH₂ groups (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., benzimidazole C-N bond ~1.32 Å) and Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on human Caco-2 colon adenocarcinoma cells; IC₅₀ values <100 µM indicate potency (e.g., 33.7–45.5% viability reduction) .
  • Antimicrobial Screening : Test quorum sensing inhibition in P. aeruginosa MH602 reporter strains via GFP expression (e.g., 64–68% inhibition at 250 mM) .
  • Enzyme Inhibition : Elastase inhibition assays with IC₅₀ determination (e.g., low IC₅₀ values correlate with high binding affinity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : SAR analysis should focus on substituent effects:
Substituent Biological Impact Reference
Benzylsulfonyl Enhances metabolic stability and lipophilicity, improving membrane permeability
Triazole Moiety Increases antimicrobial activity (e.g., 68% quorum sensing inhibition at 250 mM)
Methoxy/Hydroxy Groups Modulate DNA binding (e.g., mixed binding mode via intercalation and groove binding)
  • Synthetic Strategy : Replace phenyl rings with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance DNA interaction .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina to simulate binding to elastase or DNA. Key parameters:
  • Grid Box Size : 20 ų centered on the active site.
  • Scoring Function : GlideScore for binding affinity ranking .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with radical scavenging activity (e.g., 80% DPPH scavenging) .

Q. How can contradictory data (e.g., IC₅₀ variability) between studies be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from:
  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological mimicry) and incubation time (e.g., 48 hours for cytotoxicity) .
  • Cell Line Variability : Validate across multiple lines (e.g., Caco-2 vs. HEK293) and use orthogonal assays (e.g., apoptosis markers) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for anticancer assays) .

Q. What advanced spectroscopic techniques resolve dynamic molecular interactions?

  • Methodological Answer :
  • Time-Resolved Fluorescence : Probe DNA binding kinetics (e.g., fluorescence quenching with ethidium bromide) .
  • ESI-MS/MS : Characterize fragmentation patterns to confirm sulfonyl group stability under physiological conditions .
  • Solid-State NMR : Analyze crystallographic packing effects on bioavailability .

Q. How can covalent probes based on this compound identify protein targets?

  • Methodological Answer :
  • Click Chemistry : Introduce tetrazine or alkyne handles (e.g., 4-((2-(1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl) for bioorthogonal tagging .
  • Pull-Down Assays : Immobilize probes on streptavidin beads to capture interacting proteins (e.g., H+/K+-ATPase) .

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